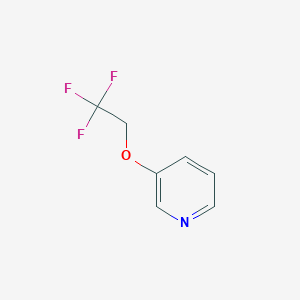

3-(2,2,2-Trifluoroethoxy)pyridine

Descripción general

Descripción

3-(2,2,2-Trifluoroethoxy)pyridine: is an organic compound with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to the pyridine ring, which imparts unique chemical and physical properties. It is primarily used in research and development within the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)pyridine typically involves the reaction of pyridine with 2,2,2-trifluoroethanol in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base, which facilitates the nucleophilic substitution reaction . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production scale.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,2,2-Trifluoroethoxy)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous solvents like tetrahydrofuran (THF).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Aplicaciones Científicas De Investigación

3-(2,2,2-Trifluoroethoxy)pyridine is utilized in several scientific research areas:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a ligand in biochemical assays.

Industry: Used in the development of agrochemicals and materials science.

Mecanismo De Acción

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,2,2-Trifluoroethoxy)pyridine

- 4-(2,2,2-Trifluoroethoxy)pyridine

- 2-(4-(2,2,2-Trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzimidazole

Uniqueness

3-(2,2,2-Trifluoroethoxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The trifluoroethoxy group provides distinct electronic and steric effects compared to other substituents, making it valuable in various research and industrial applications .

Actividad Biológica

3-(2,2,2-Trifluoroethoxy)pyridine is a pyridine derivative characterized by the presence of a trifluoroethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory effects and modulation of various biochemical pathways. The unique trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for further research in drug development.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 221.13 g/mol

- Functional Groups : Pyridine ring, trifluoroethoxy group

Table 1: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid | CHFNO | Different position of carboxylic acid |

| 4-(Trifluoromethyl)pyridine-3-carboxylic acid | CHFNO | Contains a trifluoromethyl instead of trifluoroethoxy |

| 3-Chloro-6-(trifluoroethoxy)pyridine-4-carboxylic acid | CHClFNO | Chlorine substitution affecting reactivity |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have demonstrated its ability to modulate key signaling pathways involved in inflammation. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines, which play a critical role in inflammatory responses.

Enzyme Interaction Studies

The compound interacts with various enzymes and receptors, influencing their activity. Notably, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition can lead to reduced synthesis of prostaglandins, thereby alleviating inflammation.

Case Studies and Research Findings

-

Study on Cytokine Modulation :

- Objective : To evaluate the effect of this compound on cytokine levels.

- Methodology : In vitro assays were conducted using macrophage cell lines treated with lipopolysaccharides (LPS).

- Results : The compound significantly reduced levels of TNF-alpha and IL-6 compared to untreated controls.

-

Enzyme Inhibition Assay :

- Objective : To assess the inhibition of COX enzymes.

- Methodology : COX enzyme activity was measured using spectrophotometric methods.

- Results : IC50 values indicated that the compound exhibited potent inhibition of both COX-1 and COX-2 enzymes.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Enzyme inhibition | Inhibition of COX enzymes | |

| Modulation of pathways | Altered signaling pathways |

The biological activity of this compound is largely attributed to its structural features. The trifluoroethoxy group enhances lipophilicity and facilitates interaction with lipid membranes and proteins. This property allows the compound to effectively penetrate cellular membranes and exert its effects on intracellular targets.

Potential Applications

Given its biological profile, this compound holds promise for several applications:

- Pharmaceutical Development : As a potential anti-inflammatory agent.

- Agricultural Chemistry : Its structural analogs have shown fungicidal properties.

- Biochemical Research : As a tool for studying inflammatory pathways and enzyme interactions.

Propiedades

IUPAC Name |

3-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)5-12-6-2-1-3-11-4-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIGBXXRWJDRLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.